7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule is a complex organic compound with multiple functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group, which can influence the molecule’s reactivity and interactions with biological targets .
Molecular Structure Analysis
The molecule’s structure includes a quinazolinone moiety, a piperazine ring, and a trifluoromethyl group. These groups could influence the molecule’s conformation, reactivity, and interactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Scientific Research Applications
Quality Control in Pharmaceutical Research
A study by Danylchenko et al. (2018) focused on developing quality control methods for compounds similar to the queried chemical, specifically as antimalarial agents. They emphasized the importance of various quality control indicators like solubility, identification using spectroscopy, and assay by potentiometric titration.
Antimicrobial Applications
Compounds structurally related to the queried chemical have been explored for their antimicrobial properties. For instance, Patel et al. (2012) synthesized derivatives exhibiting significant antimicrobial activity against various bacteria and fungi. Similarly, Pandey et al. (2009) investigated novel quinazolinones fused with heterocyclic systems for antibacterial and antifungal activities.
Antitumor and Antiviral Properties
A body of research has been dedicated to exploring the antitumor and antiviral properties of quinazoline derivatives. El-Sherbeny et al. (2003) synthesized a series of quinazoline derivatives and tested them for antitumor and antiviral activities, finding broad-spectrum antitumor activity in some compounds.
Potential as Cardiotonic Agents
Compounds with structural similarities to the queried chemical have been evaluated for cardiotonic activity. Nomoto et al. (1991) synthesized derivatives and tested them in anesthetized dogs, identifying certain amino derivatives with potent inotropic activity.
Applications in Synthesis of Anti-Hypertensive Drugs
In pharmaceutical synthesis, such compounds have been used as intermediates in creating anti-hypertensive drugs. Ramesh et al. (2006) described an improved process for preparing an important intermediate in the production of the anti-hypertensive agent Doxazosin.
Insecticidal Efficacy
The insecticidal properties of quinazolinone derivatives have also been investigated. El-Shahawi et al. (2016) synthesized a novel series of these derivatives, assessing their efficacy as insecticides.
Mechanism of Action
Future Directions
Properties
CAS No. |
688054-74-2 |
---|---|
Molecular Formula |
C24H23F3N4O4S |
Molecular Weight |
520.53 |
IUPAC Name |
7-[4-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H23F3N4O4S/c25-24(26,27)15-3-1-4-16(11-15)29-7-9-30(10-8-29)21(32)5-2-6-31-22(33)17-12-19-20(35-14-34-19)13-18(17)28-23(31)36/h1,3-4,11-13H,2,5-10,14H2,(H,28,36) |
InChI Key |
CJOZTYVXRAXVLC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.